molecular formula C19H17FN4O3 B11229668 1-(4-fluoro-1H-indazol-3-yl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-fluoro-1H-indazol-3-yl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11229668
M. Wt: 368.4 g/mol
InChI Key: PGUZOBCCHYEINP-UHFFFAOYSA-N
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Description

1-(4-fluoro-1H-indazol-3-yl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of functional groups such as the fluoro, methoxy, and carboxamide groups suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indazole Core: Starting with a suitable precursor, the indazole core can be synthesized through cyclization reactions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the indazole and pyrrolidine moieties using amide bond formation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-1H-indazol-3-yl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolidine ring.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and pathways.

    Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and methoxy groups may enhance binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chloro-1H-indazol-3-yl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • 1-(4-bromo-1H-indazol-3-yl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

1-(4-fluoro-1H-indazol-3-yl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluoro group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, bioavailability, and binding interactions with biological targets.

Properties

Molecular Formula

C19H17FN4O3

Molecular Weight

368.4 g/mol

IUPAC Name

1-(4-fluoro-1H-indazol-3-yl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H17FN4O3/c1-27-13-7-5-12(6-8-13)21-19(26)11-9-16(25)24(10-11)18-17-14(20)3-2-4-15(17)22-23-18/h2-8,11H,9-10H2,1H3,(H,21,26)(H,22,23)

InChI Key

PGUZOBCCHYEINP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F

Origin of Product

United States

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